REACTION_CXSMILES
|
C(=[N:8][CH:9]([P:22]([O:27][CH2:28][CH3:29])([O:24][CH2:25][CH3:26])=[O:23])[C:10]([O:12][CH2:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=1)=[O:11])C1C=CC=CC=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.NC(P(O)(ON(CC)CC)=O)C(OCC1C=CC(OC)=CC=1)=O>CCOCC>[NH2:8][CH:9]([P:22]([O:27][CH2:28][CH3:29])([O:24][CH2:25][CH3:26])=[O:23])[C:10]([O:12][CH2:13][C:14]1[CH:15]=[CH:16][C:17]([O:20][CH3:21])=[CH:18][CH:19]=1)=[O:11] |f:1.2|
|
Name
|
p-methoxybenzyl N-benzylidene-α-amino-diethylphosphonoacetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=NC(C(=O)OCC1=CC=C(C=C1)OC)P(=O)(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
p-methoxybenzyl α-amino-diethylaminophosphonoacetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(C(=O)OCC1=CC=C(C=C1)OC)P(=O)(ON(CC)CC)O
|
Name
|
ArOCH3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ArH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
with stirring to a solution of 8.25 g
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To the reaction mixture is added 60 ml
|
Type
|
CUSTOM
|
Details
|
of cyclohexane and the solvent layer is separated by decantation
|
Type
|
WASH
|
Details
|
The residue is washed with additional 2:1 ether-cyclohexane
|
Type
|
CUSTOM
|
Details
|
is again decanted
|
Type
|
DISSOLUTION
|
Details
|
The resulting oil is dissolved in about 25 ml
|
Type
|
EXTRACTION
|
Details
|
of 1 M dipotassium phosphate (final pH about 7), and this solution is extracted 4 times with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The methylene chloride solution is then dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give 12 g
|
Name
|
|
Type
|
|
Smiles
|
NC(C(=O)OCC1=CC=C(C=C1)OC)P(=O)(OCC)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |